molecular formula C8H10N2O2 B2530491 Azetidin-1-yl(5-methylisoxazol-3-yl)methanone CAS No. 1851826-77-1

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone

Cat. No.: B2530491
CAS No.: 1851826-77-1
M. Wt: 166.18
InChI Key: GOFHEVNUVMCKSN-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a compound that features both azetidine and isoxazole rings. Azetidine is a four-membered nitrogen-containing heterocycle known for its ring strain and unique reactivity, while isoxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of β-amino alcohols or β-amino acids using dehydrating agents . The isoxazole ring can be introduced via cycloaddition reactions involving nitrile oxides and alkenes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and coupling reactions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the azetidine or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the isoxazole ring’s electronic properties contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which is known for its biological activity.

    Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole, which exhibit various biological activities and are used in medicinal chemistry.

Uniqueness

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is unique due to the combination of azetidine and isoxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique reactivity and potential biological activities set it apart from other similar compounds.

Biological Activity

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Azetidine Ring : A four-membered saturated heterocycle containing one nitrogen atom.
  • Methanone Group : Contributes to the reactivity of the compound.
  • 5-Methylisoxazole Moiety : A five-membered heterocycle containing nitrogen and oxygen, known for its biological activity.

These structural elements are believed to enhance the compound's interaction with biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism of action involves:

  • Binding Affinity : The compound exhibits selective binding to certain enzymes and receptors, which is crucial for its therapeutic effects.
  • Cellular Uptake : The azetidine ring's strain may facilitate cellular uptake, enhancing bioavailability.
  • Signal Transduction Pathways : The compound may modulate various signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • In vitro assays demonstrated that azetidin derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with varying potency, often linked to their ability to inhibit the STAT3 signaling pathway .
CompoundCell LineIC50 (μM)Activity
Azetidin Derivative 1MDA-MB-2310.79STAT3 Inhibitor
Azetidin Derivative 2MDA-MB-4682.1Moderate Activity

Antimicrobial Properties

The presence of the isoxazole moiety is often associated with antimicrobial activity. Preliminary studies suggest that azetidin derivatives may exhibit significant antibacterial and antifungal properties, although specific data on this compound remains limited.

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation, potentially making them candidates for treating inflammatory diseases. The structural features of azetidin compounds may enhance their interactions with inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidin derivatives:

  • Cancer Cell Proliferation Study :
    • A study assessed the effects of various azetidine analogues on breast cancer cell lines. Results indicated that while some compounds showed strong STAT3 inhibitory activity in vitro, their cellular efficacy varied due to membrane permeability issues .
  • Antimicrobial Screening :
    • A high-throughput screening campaign identified several azetidine derivatives with promising antimicrobial properties against various pathogens. These findings suggest potential applications in treating infections resistant to conventional therapies .

Properties

IUPAC Name

azetidin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(9-12-6)8(11)10-3-2-4-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFHEVNUVMCKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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